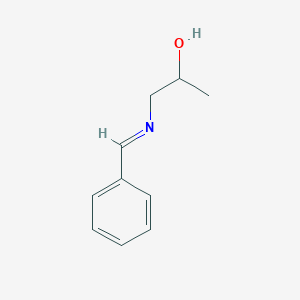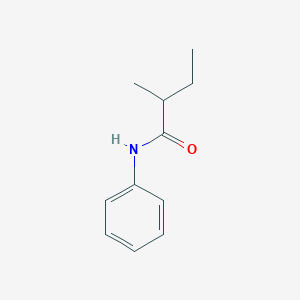![molecular formula C14H10N2O2 B186844 2-[(4-Nitrophenyl)ethynyl]aniline CAS No. 157869-12-0](/img/structure/B186844.png)
2-[(4-Nitrophenyl)ethynyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Nitrophenyl)ethynyl]aniline is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as NPEA and has been found to have various applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The exact mechanism of action of 2-[(4-Nitrophenyl)ethynyl]aniline is not fully understood. However, it has been suggested that this compound works by binding to specific sites on proteins and altering their conformation. This, in turn, affects the protein's activity and function.
Efectos Bioquímicos Y Fisiológicos
2-[(4-Nitrophenyl)ethynyl]aniline has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as tyrosine kinases. It has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-[(4-Nitrophenyl)ethynyl]aniline in lab experiments is its fluorescent properties, which make it easy to detect and measure. This compound is also relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled, and therefore, proper safety precautions must be taken when handling it.
Direcciones Futuras
There are several future directions for the use of 2-[(4-Nitrophenyl)ethynyl]aniline in scientific research. One potential application is in the development of new drugs that target specific proteins. This compound can be used to screen potential drug candidates and to study their mechanism of action. Another potential application is in the study of protein-protein interactions. This compound can be used to develop new assays for detecting and measuring these interactions. Finally, this compound can be used to study the role of specific enzymes in disease processes, which can lead to the development of new therapies.
Métodos De Síntesis
The synthesis of 2-[(4-Nitrophenyl)ethynyl]aniline involves the reaction of 4-nitrophenylacetylene with aniline in the presence of a palladium catalyst. The reaction takes place through a Sonogashira coupling reaction, which is a widely used method for the synthesis of aryl alkynes. The final product obtained is a yellow crystalline solid with a melting point of 154-156 °C.
Aplicaciones Científicas De Investigación
2-[(4-Nitrophenyl)ethynyl]aniline has been found to have various scientific research applications. One of the major applications is in the field of biochemistry, where it is used as a fluorescent probe for detecting protein-protein interactions. This compound has also been found to be useful in the study of enzyme kinetics and drug-receptor interactions.
Propiedades
Número CAS |
157869-12-0 |
|---|---|
Nombre del producto |
2-[(4-Nitrophenyl)ethynyl]aniline |
Fórmula molecular |
C14H10N2O2 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
2-[2-(4-nitrophenyl)ethynyl]aniline |
InChI |
InChI=1S/C14H10N2O2/c15-14-4-2-1-3-12(14)8-5-11-6-9-13(10-7-11)16(17)18/h1-4,6-7,9-10H,15H2 |
Clave InChI |
JCJSOROVNUFQFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-])N |
SMILES canónico |
C1=CC=C(C(=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-])N |
Solubilidad |
1.1 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)
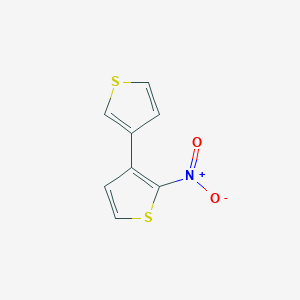



![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)
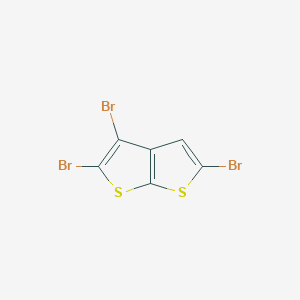


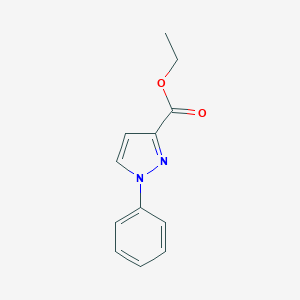
![2-[(4-Chlorobenzylidene)amino]-2-methyl-1-propanol](/img/structure/B186780.png)
